

Application Note: HPLC Analytical Method for the Quantification of 2-Nitroisophthalic Acid

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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565

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This document provides a detailed protocol for the quantitative analysis of **2-Nitroisophthalic acid** using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of **2-Nitroisophthalic acid** in various sample matrices, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

2-Nitroisophthalic acid is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification is essential for quality control, process monitoring, and research applications. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and sensitive method for the analysis of **2-Nitroisophthalic acid**.^{[1][2]} This application note outlines a validated isocratic RP-HPLC method coupled with UV detection for the precise quantification of this analyte.

Experimental

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

Parameter	Value
HPLC System	Standard LC system with quaternary pump, autosampler, and UV/Vis detector
Column	Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Ambient (~25 °C)
Detection Wavelength	254 nm
Run Time	10 minutes

2.2. Reagents and Standards

- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric acid (H_3PO_4), analytical grade
- **2-Nitroisophthalic acid** reference standard (>95.0% purity)[3]

2.3. Standard Solution Preparation

A stock solution of **2-Nitroisophthalic acid** (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, an appropriate amount is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is then filtered through a 0.45 μm syringe filter before injection.

Method Validation and Data Presentation

The method is validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data is summarized in the following table.

Parameter	Result
Retention Time (min)	~ 4.5
Linearity Range ($\mu\text{g}/\text{mL}$)	1 - 100
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD) ($\mu\text{g}/\text{mL}$)	0.3
Limit of Quantification (LOQ) ($\mu\text{g}/\text{mL}$)	1.0

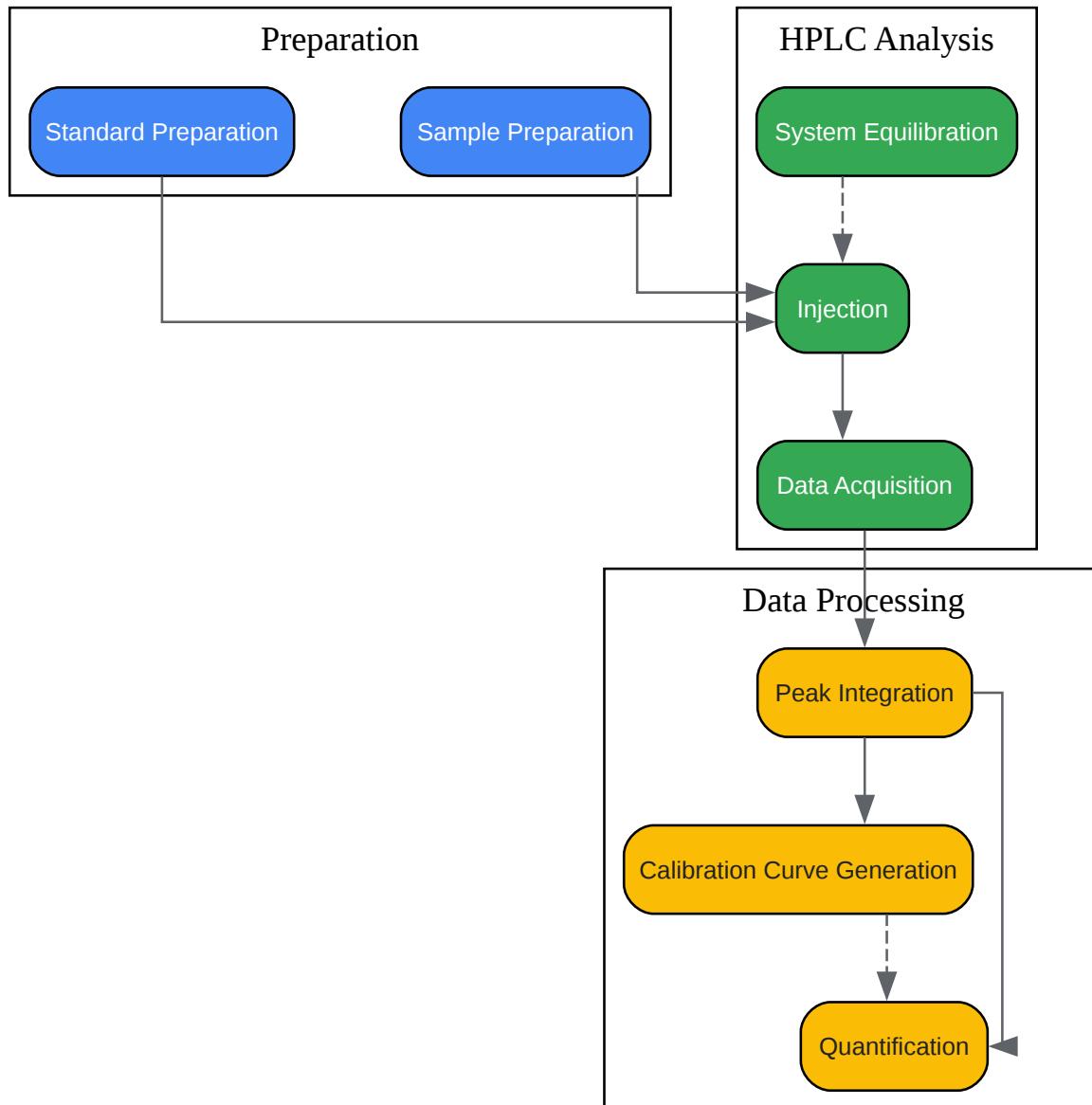
Experimental Protocol

- System Preparation:
 - Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 30:70 v/v ratio) and adding 0.1% phosphoric acid.
 - Degas the mobile phase before use.
 - Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Calibration:
 - Inject 10 μL of each calibration standard solution in ascending order of concentration.
 - Record the peak area for each injection.

- Construct a calibration curve by plotting the peak area versus the concentration of **2-Nitroisophthalic acid**.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r^2).
- Sample Analysis:
 - Inject 10 μL of the prepared sample solution.
 - Record the peak area of the analyte.
 - Calculate the concentration of **2-Nitroisophthalic acid** in the sample using the calibration curve.

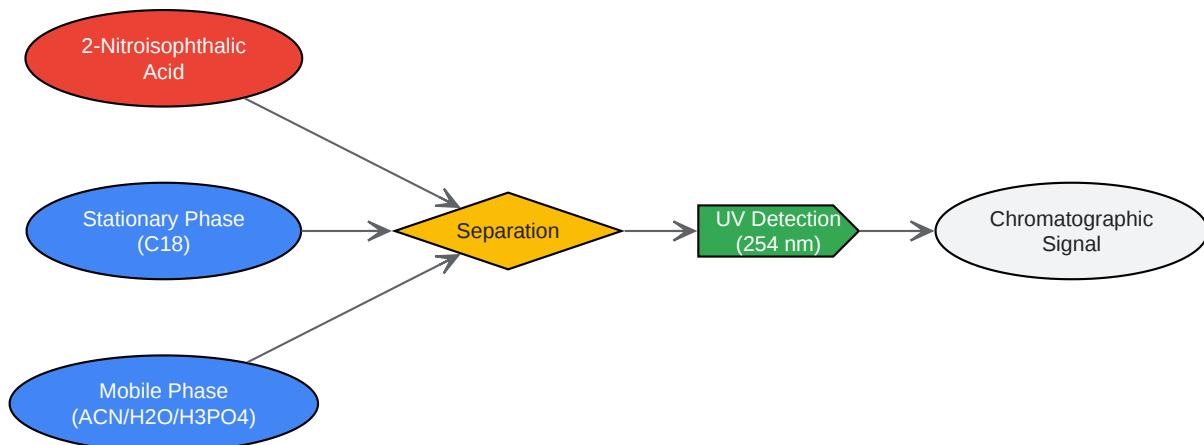
Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of **2-Nitroisophthalic acid**.



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Caption: Experimental workflow for HPLC quantification.



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Caption: Principle of chromatographic separation.

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